![molecular formula C21H18ClN5O3 B2454601 2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1251545-42-2](/img/structure/B2454601.png)
2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazolo[4,3-a]pyrazine ring, a chlorophenoxy group, and an acetamide group with a dimethylphenyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the triazolopyrazine core. The presence of the chlorophenoxy and acetamide groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the acetamide group could participate in acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorophenoxy and acetamide groups could affect the compound’s solubility, acidity/basicity, and stability .Scientific Research Applications
Anticancer Activity
This compound has shown promise as an anticancer agent. Researchers have designed and synthesized derivatives based on its structure to target the PCAF (p300/CBP-associated factor) bromodomain. These derivatives exhibit cytotoxic activity against various cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116. Notably, compound 23 demonstrated potent activity with IC50 values ranging from 4.08 to 7.17 μM .
DNA Intercalation
The compound’s DNA intercalation properties have been investigated. Novel derivatives, including [1,2,4]triazolo[4,3-a]quinoxalines, were designed and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Molecular docking studies revealed insights into their binding modes .
Antimicrobial Activity
Urea and thiourea derivatives of this compound have been synthesized and characterized. Their antimicrobial activity was assessed, providing valuable information for potential therapeutic applications .
Synthesis Methods
The compound can be synthesized via electrochemical coupling of tetrazole species with 2,6-dimethoxypyrazine, followed by UV cyclization. This method yields 1,2,4-triazolo-[4,3-a]pyrazine .
c-Met Kinase Inhibition
Certain derivatives of this compound were evaluated for their inhibitory activity against c-Met kinase, a target relevant in cancer research .
Future Directions
properties
IUPAC Name |
2-[8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-7-8-14(2)16(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-17-6-4-3-5-15(17)22/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMYRKDVUFAQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide |
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